![molecular formula C11H15NO2 B1274429 Amino(mesityl)acetic acid CAS No. 500695-54-5](/img/structure/B1274429.png)
Amino(mesityl)acetic acid
Overview
Description
Amino(mesityl)acetic acid is a type of unnatural amino acid that is characterized by the presence of a mesityl group, which is a 2,4,6-trimethylphenyl group. Unnatural amino acids like this compound are important in medicinal chemistry due to their unique three-dimensional structures and high degree of functionality. These compounds serve as valuable starting materials for the synthesis of complex molecules, elements for structure-activity relationship (SAR) campaigns, components of peptidomimetic drugs, and as potential drugs themselves .
Synthesis Analysis
The synthesis of mesityl-substituted amino acids can be achieved through various methods. One approach involves the asymmetric epoxidation of 3-mesityloxirane-2-methanol, followed by regio- and stereoselective ring opening with an ammonia equivalent. This process yields N-Boc-protected amino acids with high enantiomer purity. Another method starts with 2,4,6-trimethylstyrene and involves a regioselective Sharpless asymmetric aminohydroxylation, followed by TEMPO-catalyzed oxidation. These methods demonstrate the ability to produce enantiomerically pure forms of this compound and related compounds .
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by the presence of a mesityl group attached to the amino acid backbone. This bulky substituent imposes strong rotational restriction, which can be studied through techniques such as variable-temperature 1H-NMR and semi-empirical calculations. The presence of the mesityl group significantly influences the three-dimensional conformation of the amino acid, which is crucial for its biological activity and interaction with other molecules .
Chemical Reactions Analysis
This compound and its derivatives can undergo various chemical reactions due to the presence of functional groups such as amine and carboxyl. These reactions include ring opening, protection and deprotection of functional groups, and oxidation. For instance, the synthesis of N-Boc-protected mesityl-substituted amino acids involves the protection of the amino group with a Boc group and the selective protection of alcohols as silyl ethers. These reactions are essential for modifying the amino acid to enhance its properties for medicinal applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the mesityl group. The bulky nature of the mesityl group affects the solubility, lipophilicity, and conformational stability of the amino acid. These properties are important for the compound's behavior in biological systems and its potential as a medicinal agent. The zwitterionic nature of some synthesized amino acids, as indicated by single-crystal X-ray analysis, also plays a role in their solubility and interaction with other molecules .
Scientific Research Applications
Corrosion Inhibition
Amino acids, with their amine and carboxylic acid functional groups, have been studied for their corrosion inhibitive performance. The research investigated various amino acids, such as alanine and lysine, in different environments, including acetic acid, indicating a potential connection to the structural components of Amino(mesityl)acetic acid (Kaya et al., 2016).
Diagnostic Tools in Metabolic Profiling
The reactivity of acetic anhydride, a component structurally related to this compound, with the amine group of amino acids has been utilized to enhance nuclear magnetic resonance spectra of biomolecules. This approach has contributed to identifying biomarkers with clinical significance, indicating the relevance of similar compounds in diagnostic applications (Wilson et al., 2009).
Enhanced Biological Phosphorus Removal
In studies on enhanced biological phosphorus removal, the role of acetic acid, a structural part of this compound, was prominent. The interaction with various volatile fatty acids and amino acids was significant in the process, highlighting the importance of acetic acid derivatives in environmental and biochemical engineering (Hood & Randall, 2001).
Interstellar Chemistry
The formation of acetic acid in interstellar conditions has been linked to the synthesis of amino acids like glycine. Studies on polar ice mixtures and the role of acetic acid in these environments underline the cosmic significance of acetic acid derivatives, hinting at the broader applications of this compound in understanding astrochemical processes (Kleimeier et al., 2020).
Synthesis of Schiff Base Ligands
The amino acid [1-(aminomethyl)cyclohexyl]acetic acid has been used to produce Schiff base ligands, which were characterized and studied for their antioxidant properties and selective enzyme inhibitory activities. This research illustrates the applicability of amino acid derivatives, such as this compound, in the synthesis and study of biologically active compounds (Ikram et al., 2015).
Food Science and Protein Modification
Acetic acid has been used to modify proteins, like wheat gluten, by deamidation. This modification affects functional properties like foaming and emulsification, as well as nutritional characteristics. The relevance of acetic acid in these processes indicates a potential area of study for this compound in food science and protein engineering (Liao et al., 2010).
Synthesis of Enantiomerically Pure Amino Acids
Enantioselective syntheses of amino acids substituted with a mesityl group have been achieved. These synthesized amino acids are structurally related to this compound and have significant implications in medicinal chemistry and drug development, highlighting the importance of such compounds in creating pharmaceuticals (Medina et al., 2000).
Acid Stress Resistance in Microorganisms
Research has demonstrated that amino acids like aspartic acid and glutamate enhance the metabolism and acid stress resistance of Acetobacter pasteurianus, an acetic acid bacterium. The role of amino acids in this context underscores their importance in microbial resistance and adaptation, potentially relating to the biochemical applications of this compound (Yin et al., 2017).
Mechanism of Action
Target of Action
Amino(mesityl)acetic acid, like other amino acids, primarily targets skeletal muscle metabolism . It plays a crucial role in maintaining skeletal muscle mass, which is important for improving muscle strength and function . The use of amino acids as dietary supplements is widespread among athletes and physically active individuals .
Mode of Action
It is known that amino acids, in general, can inhibit folic acid synthesis . This inhibition occurs because this compound binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This action is bacteriostatic against Mycobacterium tuberculosis .
Biochemical Pathways
Amino acids can be synthesized from glycolytic and citric acid cycle intermediates . They are involved in the synthesis of hormones such as insulin, growth hormone, and thyroid hormones, contributing to metabolic regulation . Amino acids, particularly essential amino acids or conditionally essential amino acids, are commonly consumed as nutritional supplements by athletes across all levels of sports participation and individuals engaged in regular and moderate physical activity .
Pharmacokinetics
It is known that amino acids promote protein synthesis and wound healing, and reduce the rate of endogenous protein catabolism . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The result of this compound’s action is the regulation of skeletal muscle metabolism, enhancing lean body mass (LBM), and mitigating exercise-induced muscle damage . It also inhibits the onset of bacterial resistance to streptomycin and isoniazid .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of a base can lead to the removal of the H+ ion from the amino group of the zwitterion, producing a negatively charged amino acid . In both circumstances, the amino acid acts to maintain the pH of the system—that is, to remove the added acid (H+) or base (OH−) from solution . Furthermore, the reactivity of this compound can be reduced considerably by a steric effect in the presence of a suitably bulky alkylating agent .
properties
IUPAC Name |
2-amino-2-(2,4,6-trimethylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMOYOHAJKNZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397802 | |
Record name | AMINO(MESITYL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
500695-54-5 | |
Record name | α-Amino-2,4,6-trimethylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500695-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AMINO(MESITYL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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